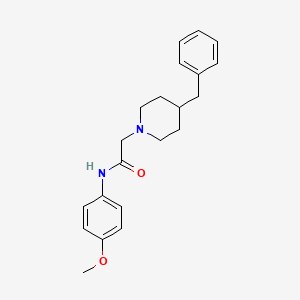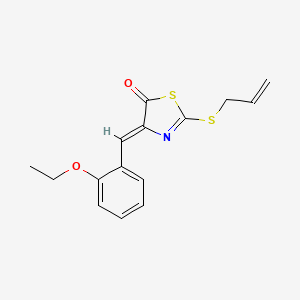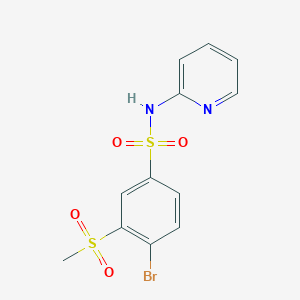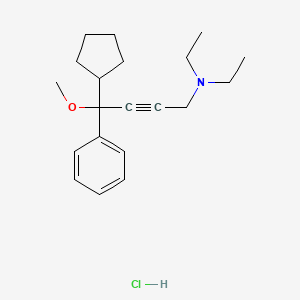
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol, also known as IPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTP is a triazole derivative that has a thiol group, making it a potent antioxidant and free radical scavenger.
Mechanism of Action
The mechanism of action of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. The thiol group in 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can react with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can protect cells from oxidative damage and apoptosis. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its high antioxidant activity, making it a useful tool in studying oxidative stress-related diseases. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is also relatively stable and can be easily synthesized in the lab. However, one limitation of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its potential toxicity, as high doses have been shown to cause liver damage in animal studies. Additionally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol's mechanism of action is not fully understood, making it challenging to interpret its effects in some experiments.
Future Directions
There are several future directions for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol research. One area of interest is its potential as an anti-cancer agent. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its efficacy in vivo. Another potential application for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is in the treatment of neurodegenerative diseases. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Finally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol's antimicrobial properties make it a candidate for the development of new antibiotics, which are urgently needed due to the rise of antibiotic-resistant bacteria.
Synthesis Methods
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized by the reaction of 4-isopropyl-5-mercapto-1,2,4-triazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction occurs through an SN2 mechanism, resulting in the formation of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol. The purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has shown promise in various scientific research applications. It has been investigated for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-6(2)11-7(4-3-5-12)9-10-8(11)13/h6,12H,3-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJBXZPLRGVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)
![(4-{[7-(4-aminophenoxy)-2-naphthyl]oxy}phenyl)amine](/img/structure/B5183888.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)
